5-Methyl-1H-imidazol-2-amine oxalate

Description

Nomenclature and Chemical Identity

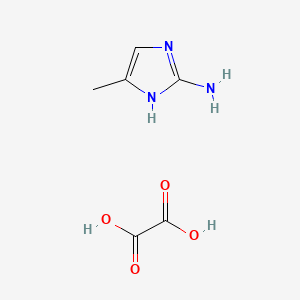

5-Methyl-1H-imidazol-2-amine oxalate (CAS: 1187927-68-9) is a heterocyclic organic compound with the molecular formula C₆H₉N₃O₄ and a molecular weight of 187.15 g/mol . Its IUPAC name derives from the imidazole backbone substituted with a methyl group at position 5 and an amine group at position 2, paired with an oxalate counterion. The structural features include:

- A planar five-membered imidazole ring with alternating single and double bonds.

- A methyl substituent at the 5-position, enhancing steric and electronic effects.

- An oxalate anion (C₂O₄²⁻) that stabilizes the protonated imidazole amine via ionic interactions.

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| CAS Number | 1187927-68-9 |

| Molecular Formula | C₆H₉N₃O₄ |

| Molecular Weight | 187.15 g/mol |

| IUPAC Name | This compound |

| Purity | ≥98% (HPLC) |

| Salt Form | Oxalate |

The compound’s X-ray diffraction data (not publicly available) would confirm its non-planar conformation in the solid state, typical of oxalate salts.

Historical Context and Discovery

The synthesis of this compound is rooted in advancements in imidazole chemistry. While imidazole derivatives were first reported in the 19th century, this specific compound emerged in the early 21st century as part of efforts to optimize pharmaceutical intermediates. Key milestones include:

- Radziszewski Synthesis : Early imidazole synthesis via condensation of methylglyoxal, ammonia, and formaldehyde.

- Modern Adaptations : Use of phosphorus oxychloride and Hofmann degradation for functionalizing pyrazine and imidazole rings.

- Salt Formation : Introduction of oxalate counterions to improve solubility and crystallinity, as seen in patents for analogous compounds.

The compound’s development aligns with trends in medicinal chemistry, where imidazole cores are modified for enhanced bioactivity.

Relevance in Contemporary Chemical Research

This compound is pivotal in:

- Drug Discovery :

- Coordination Chemistry :

- Material Science :

Table 2: Research Applications of Imidazole-Oxalate Derivatives

Overview of Related Imidazole and Oxalate Compounds

- Imidazole Derivatives :

- Oxalate Salts :

The unique combination of a methyl-substituted imidazole and oxalate anion distinguishes this compound in terms of solubility (24 mg/mL in water) and reactivity compared to non-salt forms.

Properties

IUPAC Name |

5-methyl-1H-imidazol-2-amine;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3.C2H2O4/c1-3-2-6-4(5)7-3;3-1(4)2(5)6/h2H,1H3,(H3,5,6,7);(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTVXRVZNQWFHAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N1)N.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60703303 | |

| Record name | Oxalic acid--5-methyl-1H-imidazol-2-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60703303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187927-68-9 | |

| Record name | Oxalic acid--5-methyl-1H-imidazol-2-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60703303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Approach

The synthesis of 5-Methyl-1H-imidazol-2-amine oxalate typically follows a two-step process:

- Step 1: Synthesis of 5-Methyl-1H-imidazol-2-amine (the free base)

- Step 2: Formation of the oxalate salt by reaction with oxalic acid

This approach is consistent with the preparation of similar imidazole-based amine oxalate salts, where the free amine compound is isolated first and then converted to its oxalate salt to improve stability, crystallinity, and handling properties.

Preparation of 5-Methyl-1H-imidazol-2-amine

While specific literature on 5-Methyl-1H-imidazol-2-amine is limited, synthesis methods for closely related compounds such as 1-Methyl-1H-imidazol-5-amine provide a framework. These methods generally involve:

- Starting materials: Methyl-substituted imidazole derivatives or precursors such as methylimidazole or substituted imidazoles.

- Amination reactions: Introduction of the amine group at the 2-position through nucleophilic substitution or amination of a suitable precursor (e.g., halogenated imidazole derivatives).

- Purification: Crystallization or chromatographic techniques to isolate the pure amine.

Optimization of reaction conditions such as temperature, solvent choice, and reaction time is critical to maximize yield and purity.

Formation of Oxalate Salt

The oxalate salt is prepared by reacting the free amine compound with oxalic acid, typically in a stoichiometric 1:1 molar ratio, under controlled conditions:

- Solvent: Commonly water or alcohols (e.g., ethanol) to dissolve both reactants.

- Reaction conditions: Stirring at room temperature or mild heating to facilitate salt formation.

- Crystallization: Slow evaporation or cooling to induce crystallization of the oxalate salt.

- Isolation: Filtration and drying under vacuum to obtain the solid oxalate salt.

This salt formation enhances the compound's stability and facilitates structural characterization, as seen in related 2-methylimidazolium oxalate salts characterized by single-crystal X-ray diffraction.

Characterization and Structural Insights

X-ray crystallography studies of 2-methylimidazolium oxalate salts reveal:

- The presence of hydrogen bonding between the imidazolium cation and oxalate anions.

- The formation of extended hydrogen-bonded networks contributing to crystal stability.

- Positional disorder in the methylimidazolium cation, which may influence crystallization behavior.

These insights are critical for understanding the solid-state properties of this compound and optimizing its preparation.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Conditions for this compound Preparation |

|---|---|

| Starting materials | 5-Methylimidazole or halogenated derivatives |

| Amination method | Nucleophilic substitution or amination at C-2 position |

| Solvent for amination | Polar aprotic solvents (e.g., DMF, DMSO) or alcohols |

| Oxalate salt formation | Reaction with oxalic acid in aqueous or alcoholic medium |

| Molar ratio (amine:oxalic acid) | 1:1 |

| Reaction temperature | Room temperature to mild heating (25–60°C) |

| Crystallization method | Slow evaporation or cooling |

| Purification | Filtration, drying under vacuum |

| Characterization techniques | FTIR, NMR, single-crystal XRD, elemental analysis |

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1H-imidazol-2-amine oxalate can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole-2-carboxylic acid derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

Pharmaceutical Applications

5-Methyl-1H-imidazol-2-amine oxalate has been investigated for its biological activities, which include:

- Antimicrobial Properties : Compounds with imidazole rings are known for their ability to inhibit microbial growth. Research indicates that derivatives of imidazole can exhibit significant antimicrobial and antifungal effects, making them candidates for drug development against various pathogens.

- Anticancer Activity : Studies have shown that imidazole derivatives can act as enzyme inhibitors, particularly targeting tyrosine kinases involved in cancer progression. This suggests that this compound may have therapeutic potential in treating certain cancers, including leukemia, by inhibiting specific pathways critical for tumor growth .

Biochemical Research

The compound is also valuable in biochemical research due to its ability to interact with biological macromolecules:

- Enzyme Inhibition Studies : Investigations into its role as an enzyme inhibitor are crucial for understanding its mechanisms of action. For instance, it has been studied for its binding affinity with proteins and nucleic acids, which is essential for elucidating its therapeutic effects.

- Cellular Signaling : Research into how this compound affects cellular signaling pathways can provide insights into its biological relevance and potential applications in drug design.

Synthesis and Characterization

The synthesis of this compound typically involves several chemical reactions that can be optimized based on desired purity and yield. Understanding the synthesis pathways is crucial for developing this compound for various applications.

Case Studies and Research Findings

Several case studies have explored the applications of imidazole derivatives in drug development:

- Inhibition of Tyrosine Kinases : Research has documented how compounds similar to this compound inhibit tyrosine kinases, which are critical in various cancers. These findings suggest that such compounds could be developed as targeted therapies against specific cancer types .

- Biological Activity Profiling : Studies have profiled the biological activities of imidazole derivatives, including their effects on cellular processes and their potential as therapeutic agents. These investigations are essential for advancing the understanding of how these compounds can be utilized in clinical settings .

Mechanism of Action

The mechanism of action of 5-Methyl-1H-imidazol-2-amine oxalate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Table 1: Structural and Property Comparison of Imidazole Derivatives

*Calculated from molecular formulas.

Structural and Functional Differences

Substituent Effects: Aromatic vs. Aliphatic Groups: The 5-methyl group in the target compound reduces steric hindrance compared to bulkier substituents like the 4-methylphenyl or naphthalenyl groups in analogs. This may enhance reactivity in synthetic applications . Salt Forms: The oxalate counterion in the target compound improves aqueous solubility relative to non-salt forms (e.g., 4,5-diphenyl-1H-imidazol-2-amine) or hydrochloride salts (e.g., 1-methyl-1H-imidazol-2-amine hydrochloride). Oxalate salts are often chosen for pharmaceutical formulations due to their biocompatibility .

Physicochemical Properties: Lipophilicity: The methoxynaphthalene-substituted analog exhibits a higher LogP (2.75) due to its extended aromatic system, suggesting greater membrane permeability . In contrast, the oxalate salt’s polarity may limit its use in lipid-rich environments. Molecular Weight: The target compound (271.29 g/mol) is heavier than non-salt analogs like 5-(4-methylphenyl)-1H-imidazol-2-amine (173.22 g/mol), which could influence diffusion rates in biological systems .

Biological Activity

5-Methyl-1H-imidazol-2-amine oxalate (CAS No. 1187927-68-9) is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores the compound's biological activity, including its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

This compound consists of a 5-methyl substitution on the imidazole ring combined with an oxalate moiety. The imidazole ring is known for its presence in various biologically active compounds, contributing to the compound's potential therapeutic properties.

| Property | Value |

|---|---|

| Molecular Formula | C₅H₈N₂O₄ |

| Molecular Weight | 188.13 g/mol |

| CAS Number | 1187927-68-9 |

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The imidazole core can participate in hydrogen bonding and hydrophobic interactions, which are crucial for binding to target proteins.

Key Mechanisms:

- Enzyme Inhibition : Compounds containing imidazole rings often inhibit enzymes involved in critical biochemical pathways.

- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptor sites, influencing signaling pathways.

Antimicrobial and Antifungal Properties

Research indicates that derivatives of imidazole, including this compound, exhibit significant antimicrobial and antifungal activities. These properties make them candidates for developing new therapeutic agents against resistant strains of bacteria and fungi.

Anticancer Activity

Studies have shown that imidazole derivatives can induce apoptosis in cancer cells. The ability of this compound to interact with cellular mechanisms involved in cancer progression is under investigation.

Case Studies and Research Findings

- Antimicrobial Activity : A study evaluated the efficacy of various imidazole derivatives against a range of bacterial strains. Results indicated that compounds with a 5-methyl substitution exhibited enhanced activity compared to their unsubstituted counterparts, suggesting that structural modifications can significantly influence biological outcomes .

- Cancer Cell Apoptosis : In vitro studies demonstrated that this compound could induce apoptosis in human cancer cell lines. The mechanism was linked to the activation of caspase pathways, which are crucial for programmed cell death .

- Enzyme Interaction Studies : Interaction studies involving this compound with specific enzymes revealed competitive inhibition patterns, indicating its potential as a lead compound for drug development targeting metabolic pathways .

Applications in Research

The versatility of this compound extends beyond basic research into practical applications:

- Pharmaceutical Development : As a building block for synthesizing more complex molecules, it serves as a precursor in drug development.

- Biochemical Research : The compound is utilized in studies investigating enzyme mechanisms and protein interactions.

Q & A

Basic: What experimental strategies can optimize the synthesis of 5-Methyl-1H-imidazol-2-amine oxalate to improve yield and purity?

Answer:

Optimization strategies include:

- Reagent selection : Use hydroxylamine hydrochloride (NHOH·HCl) in refluxing dioxane/water for intermediate cyclization, as demonstrated in imidazole derivative syntheses .

- Temperature control : Gradual heating (e.g., 0°C to reflux) during coupling reactions minimizes side products .

- Catalytic systems : Employ DMAP (4-dimethylaminopyridine) and DIPEA (N,N-diisopropylethylamine) to enhance acylation efficiency .

- Workup protocols : Sequential purification via column chromatography and recrystallization in ethyl acetate improves purity .

Advanced: How can computational modeling predict the reactivity of this compound in novel reaction pathways?

Answer:

- Quantum chemical calculations : Use density functional theory (DFT) to simulate reaction pathways, identifying transition states and energy barriers (e.g., ICReDD’s approach combining computation and experiment) .

- Reaction path search : Apply algorithms like the artificial force-induced reaction (AFIR) method to explore plausible intermediates .

- Data-driven optimization : Integrate computational results with high-throughput experimental screening to validate predicted pathways .

Basic: What analytical techniques are most effective for characterizing this compound and its intermediates?

Answer:

- Spectroscopy :

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>98%) .

- Mass spectrometry : ESI-MS for molecular ion verification (e.g., [M+H] for CHNO at m/z 174.06) .

Advanced: How to resolve contradictions in spectroscopic data for derivatives of this compound?

Answer:

- Cross-validation : Compare data across multiple techniques (e.g., X-ray crystallography for definitive structural confirmation) .

- Dynamic NMR : Investigate tautomeric equilibria or rotational barriers causing signal splitting .

- Statistical analysis : Apply multivariate regression to correlate spectral anomalies with synthetic conditions (e.g., pH, solvent polarity) .

Basic: How to design stability studies for this compound under varying storage conditions?

Answer:

- Degradation factors : Test thermal stability (40–60°C), humidity (75% RH), and photolytic exposure (ICH Q1B guidelines) .

- Analytical endpoints : Monitor via HPLC for decomposition products (e.g., imidazole ring cleavage or oxalate hydrolysis) .

- Accelerated testing : Use Arrhenius modeling to extrapolate shelf-life at 25°C from high-temperature data .

Advanced: What methodologies elucidate the reaction mechanism of this compound in catalytic processes?

Answer:

- Kinetic isotope effects (KIE) : Compare to identify rate-determining steps (e.g., proton transfer in cyclization) .

- In-situ spectroscopy : Use Raman or FT-IR to track intermediate formation in real-time .

- Computational docking : Simulate interactions with biological targets (e.g., enzyme active sites) to rationalize reactivity .

Basic: How to mitigate byproduct formation during the synthesis of this compound?

Answer:

- Solvent optimization : Replace polar aprotic solvents (DMF) with toluene/DMSO mixtures to reduce side reactions .

- Stoichiometric control : Limit excess reagents (e.g., Lawesson’s reagent) to prevent over-functionalization .

- Additive screening : Introduce scavengers (e.g., molecular sieves) to sequester reactive byproducts like HS .

Advanced: How can machine learning improve the design of experiments (DoE) for this compound derivatives?

Answer:

- Feature selection : Train models on parameters (e.g., temperature, catalyst loading) to predict yield and selectivity .

- Active learning loops : Prioritize experiments with high uncertainty to refine reaction space exploration .

- Multi-objective optimization : Balance conflicting goals (e.g., cost vs. purity) using Pareto front analysis .

Basic: What safety protocols are critical when handling this compound in the lab?

Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (CAS-related hazards) .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., acetic acid) .

- Waste disposal : Segregate acidic waste (oxalate byproducts) for neutralization before disposal .

Advanced: How to validate the biological activity of this compound against theoretical predictions?

Answer:

- In-silico screening : Dock the compound into target protein structures (e.g., kinases) using AutoDock Vina .

- Dose-response assays : Perform IC measurements in cell-based models to correlate computational binding affinity with efficacy .

- Metabolite profiling : Use LC-MS to identify bioactive metabolites and validate predicted metabolic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.